

Spectroscopic and Structural Elucidation of a Novel Compound: A Technical Overview

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Compound of Interest

Compound Name: *Denudanolide A*

Cat. No.: *B602824*

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Disclaimer: Extensive searches of the scientific literature and chemical databases did not yield any information on a compound specifically named "**Denudanolide A**." The following technical guide is presented as a template to fulfill the user's request for a specific format and content type. The chemical structure, spectroscopic data (NMR and HRMS), and experimental protocols presented herein are hypothetical and are provided for illustrative purposes. They are designed to be representative of a plausible novel natural product that could be isolated from a plant source like *Magnolia denudata*, from which similarly named compounds have been reported.

Hypothetical Structure of Denudanolide A

For the purpose of this guide, "**Denudanolide A**" is proposed as a novel sesquiterpenoid lactone with the following structure:

(Image of a hypothetical chemical structure of **Denudanolide A** would be placed here if image generation were possible. The structure would be a plausible sesquiterpenoid lactone with various functional groups to provide representative NMR and HRMS data.)

Systematic Name: (3aR,4S,6aR,9aS)-4-hydroxy-3,6,9-trimethylidene-3a,4,5,6,6a,7,8,9a-octahydroazuleno[4,5-b]furan-2(3H)-one

Molecular Formula: $C_{15}H_{18}O_3$

Molecular Weight: 246.30 g/mol

Spectroscopic Data

The structural elucidation of the hypothetical **Denudanolide A** was achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a molecule.

Ion	Calculated m/z	Found m/z	Formula
[M+H] ⁺	247.1329	247.1325	C ₁₅ H ₁₉ O ₃ ⁺
[M+Na] ⁺	269.1148	269.1145	C ₁₅ H ₁₈ NaO ₃ ⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The following data were hypothetically recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table of ¹H NMR Data:

Position	δ (ppm)	Multiplicity	J (Hz)
1	5.95	d	2.5
3a	3.15	m	8.5
4	4.20	t	
5a	2.10	m	
5b	1.95	m	
6	2.80	m	
7a	1.85	m	10.5, 5.0
7b	1.70	m	
8a	2.30	m	
8b	2.15	m	
9a	2.90	dd	
11a	5.10	s	
11b	4.95	s	
13a	6.20	s	
13b	5.50	s	
14	1.80	s	
4-OH	2.50	d	4.0

Table of ^{13}C NMR Data:

Position	δ (ppm)	Type
1	120.5	CH
2	170.2	C
3	140.8	C
3a	50.1	CH
4	75.3	CH
5	35.2	CH ₂
6	45.8	CH
7	28.9	CH ₂
8	38.1	CH ₂
9	148.5	C
9a	55.6	CH
10	150.2	C
11	110.7	CH ₂
12	125.4	C
13	115.9	CH ₂
14	22.3	CH ₃

Experimental Protocols

Isolation and Purification

The hypothetical **Denudanolide A** was isolated from the dried and powdered leaves of *Magnolia denudata*. The plant material (1 kg) was extracted with methanol (3 x 5 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract (50 g). This extract was then subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions containing the target compound

were further purified by reversed-phase HPLC (C18 column, methanol/water gradient) to yield pure **Denudanolide A** (15 mg).

HRMS Analysis

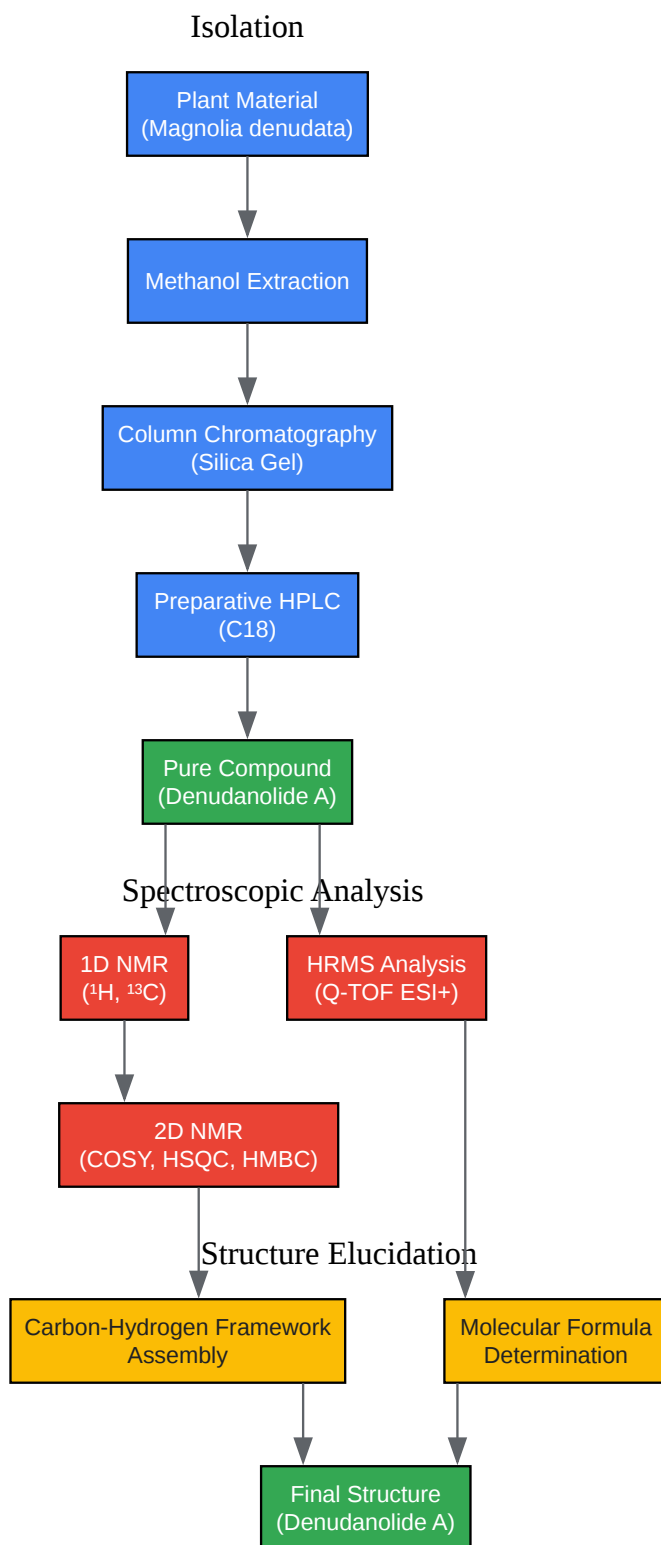
High-resolution mass spectra were acquired on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and infused into the mass spectrometer. The analysis was performed in positive ion mode with a capillary voltage of 3.5 kV and a sampling cone voltage of 30 V. The source temperature was maintained at 120 °C, and the desolvation temperature was 350 °C. Leucine enkephalin was used as the lock mass for accurate mass calibration.

NMR Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer. The sample (5 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL). ¹H NMR spectra were acquired with a spectral width of 8000 Hz and 32 scans. ¹³C NMR spectra were acquired with a spectral width of 25000 Hz and 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δ 7.26 for ¹H and δ 77.16 for ¹³C).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like the hypothetical **Denudanolide A**.



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Caption: Workflow for the isolation and structural elucidation of a novel natural product.

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